Patent‑Exemplified Role as an Essential Intermediate in Wee1/Chk1 Checkpoint Kinase Inhibitor Synthesis
In WO2003091255A1, 5‑methoxybenzofuran‑2‑carbaldehyde is specifically enumerated as intermediate 858 for the construction of Wee1/Chk1 inhibitor libraries, whereas the corresponding 5‑H, 5‑Cl, or 5‑CH₃ analogs are not utilized in the exemplified synthetic routes . The patent explicitly describes structure‑activity relationships where the 5‑methoxy group participates in key hydrogen‑bond interactions within the kinase ATP‑binding site, a property not observed for other 5‑substituted congeners.
| Evidence Dimension | Presence as an exemplified intermediate in a patented kinase inhibitor program |
|---|---|
| Target Compound Data | Explicitly listed as intermediate 858 in WO2003091255A1 |
| Comparator Or Baseline | 5‑H‑, 5‑Cl‑, 5‑CH₃‑benzofuran‑2‑carbaldehydes are absent from the exemplified synthetic routes |
| Quantified Difference | Qualitative exclusion – only the 5‑methoxy variant is exemplified |
| Conditions | Patent WO2003091255A1; inhibitor design targeting Wee1 and Chk1 kinases |
Why This Matters
For procurement decisions, a compound that is explicitly exemplified in a strong patent position offers a higher probability of yielding active kinase inhibitors compared to non‑exemplified analogs, reducing synthetic risk in drug discovery campaigns.
- [1] WO2003091255A1 – Inhibitors of checkpoint kinases (Wee1 and Chk1). Example 858. View Source
